

An In-depth Technical Guide to Methyl 2-methylstearate

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Compound of Interest

Compound Name: Methyl 2-methylstearate

CAS No.: 2490-22-4

Cat. No.: B14752267

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **Methyl 2-methylstearate**, a branched-chain fatty acid ester. As a Senior Application Scientist, the aim is to deliver not just factual data but also field-proven insights into its chemical characteristics, synthesis, and potential applications, particularly within the realms of research and pharmaceutical development. This document acknowledges the relative scarcity of public-domain data on this specific molecule compared to its linear isomer, methyl stearate, and therefore, also leans on established principles of organic chemistry to provide a well-rounded and practical guide.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Identification

- IUPAC Name: methyl 2-methyloctadecanoate[1]

- CAS Number: 2490-22-4[1]
- Synonyms: **Methyl 2-methylstearate**, methyl a-methyl-stearate[1]
- Molecular Formula: C₂₀H₄₀O₂[1]
- Molecular Weight: 312.5 g/mol [1]

Physicochemical Properties

A summary of the computed and available experimental data for **Methyl 2-methylstearate** is presented below. It is important to note that detailed experimental data for this compound is not as widely available as for its linear counterpart, methyl stearate.

Property	Value	Source
Molecular Weight	312.5 g/mol	PubChem[1]
Molecular Formula	C ₂₀ H ₄₀ O ₂	PubChem[1]
XLogP3	9.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	17	PubChem (Computed)[1]

The high XLogP3 value suggests that **Methyl 2-methylstearate** is a highly lipophilic molecule with very low water solubility. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens of the ester group) are characteristic of a simple ester.

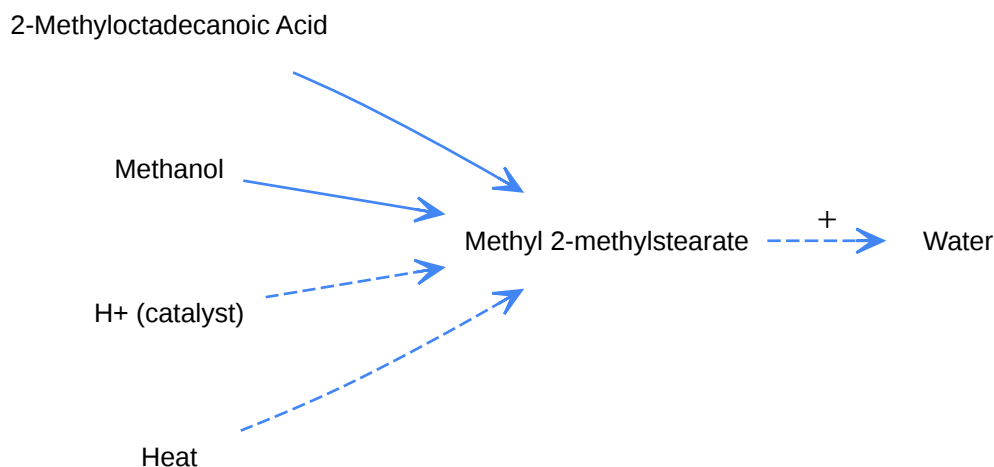
Section 2: Synthesis and Reactivity

Synthesis of Methyl 2-methylstearate

The primary route for the synthesis of **Methyl 2-methylstearate** is the esterification of its parent carboxylic acid, 2-methyloctadecanoic acid (also known as 2-methylstearic acid).

The most common laboratory and industrial method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.

Reaction Scheme:



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Fischer-Speier Esterification of 2-Methyloctadecanoic Acid.

Causality Behind Experimental Choices:

- **Excess Methanol:** The esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of methanol shifts the equilibrium towards the formation of the ester product. Methanol can also serve as the reaction solvent.
- **Acid Catalyst:** A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
- **Heat:** The reaction is typically performed at the reflux temperature of methanol to increase the reaction rate.

- **Removal of Water:** The formation of water as a byproduct can drive the reverse reaction (hydrolysis). In some setups, a Dean-Stark apparatus can be used to remove water as it is formed, further driving the reaction to completion.

Experimental Protocol: A Generalized Approach

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyloctadecanoic acid.
- **Reagent Addition:** Add a significant excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Self-Validating System: The purity of the final product should be assessed using techniques such as GC-MS and NMR spectroscopy to confirm the identity and absence of starting material and byproducts.

Reactivity of Methyl 2-methylstearate

The reactivity of **Methyl 2-methylstearate** is primarily governed by the ester functional group.

- **Hydrolysis:** The ester can be hydrolyzed back to 2-methyloctadecanoic acid and methanol under either acidic or basic conditions (saponification).

- **Transesterification:** It can undergo transesterification in the presence of another alcohol and a suitable catalyst.
- **Reduction:** The ester can be reduced to the corresponding alcohol, 2-methyl-1-octadecanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- **Alpha-Proton Chemistry:** The presence of a proton on the alpha-carbon (the carbon adjacent to the carbonyl group) allows for the formation of an enolate under strongly basic conditions, which can then participate in various alkylation and condensation reactions. However, the steric hindrance from the long alkyl chain may influence the reactivity at this position.

Section 3: Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **Methyl 2-methylstearate** are not widely published. However, the expected chemical shifts can be predicted based on the structure:

- ^1H NMR:
 - A singlet for the methyl ester protons ($-\text{OCH}_3$) is expected around 3.6-3.7 ppm.
 - A multiplet for the proton at the C2 position, coupled to the C2-methyl group and the C3 methylene group.
 - A doublet for the C2-methyl group protons.
 - A complex series of multiplets for the long methylene chain.
 - A triplet for the terminal methyl group of the stearate chain.
- ^{13}C NMR:
 - A resonance for the carbonyl carbon of the ester is expected in the range of 170-180 ppm.
 - A resonance for the methyl ester carbon ($-\text{OCH}_3$) around 50-55 ppm.
 - Resonances for the carbons of the long alkyl chain.

A ^{13}C NMR spectrum is available on SpectraBase, which can be used for comparison.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-methylstearate** will be characterized by:

- A strong carbonyl (C=O) stretching absorption band around 1740 cm^{-1} , which is characteristic of esters.
- C-H stretching absorptions for the alkyl groups in the region of $2850\text{-}3000\text{ cm}^{-1}$.
- C-O stretching absorptions in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$.

A vapor phase IR spectrum is available on SpectraBase.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of fatty acid methyl esters. While a detailed fragmentation pattern for **Methyl 2-methylstearate** is not readily available, the electron ionization (EI) mass spectrum is expected to show:

- A molecular ion peak (M^+) at $m/z = 312$.
- Characteristic fragmentation patterns for long-chain methyl esters, including McLafferty rearrangement products and cleavage at various points along the alkyl chain.
- The presence of the alpha-methyl group will likely influence the fragmentation pattern, potentially leading to characteristic ions resulting from cleavage at the branched point.

GC-MS data is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Section 4: Applications in Research and Drug Development

While specific applications of **Methyl 2-methylstearate** are not extensively documented, its properties as a branched-chain fatty acid ester suggest several potential uses in the pharmaceutical and research sectors.

Potential as a Pharmaceutical Excipient

The lipophilic nature of **Methyl 2-methylstearate** makes it a candidate for use as an excipient in various drug formulations:

- **Solubilizing Agent:** It could be used to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.
- **Emollient and Penetration Enhancer:** In topical and transdermal formulations, its properties could be leveraged for skin conditioning and to facilitate the penetration of APIs through the stratum corneum. The branched-chain nature may offer different solubility and penetration profiles compared to linear esters.

Role in Drug Delivery Systems

Branched-chain fatty acids and their derivatives are being explored for their unique properties in drug delivery. The methyl branch in **Methyl 2-methylstearate** can influence the packing of the lipid molecules, potentially leading to:

- **Modified Release Profiles:** Incorporation into lipid-based matrices for controlled-release formulations could alter the release kinetics of the encapsulated drug compared to formulations with linear fatty acid esters.
- **Increased Bioavailability:** For orally administered drugs, formulation with lipids can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.

Use as a Chemical Intermediate

Methyl 2-methylstearate can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The ester functionality can be readily converted to other functional groups, and the long, branched alkyl chain provides a lipophilic scaffold.

Section 5: Safety and Handling

Specific toxicological data for **Methyl 2-methylstearate** is not readily available. Therefore, it should be handled with the standard precautions for laboratory chemicals.

- **General Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place.
- **Hazards:** While not classified as hazardous, it may cause irritation upon contact with eyes or skin. Ingestion of large quantities may cause gastrointestinal upset. When heated to decomposition, it may emit acrid smoke and irritating fumes.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

Section 6: Conclusion

Methyl 2-methylstearate, identified by its IUPAC name methyl 2-methyloctadecanoate and CAS number 2490-22-4, is a branched-chain fatty acid ester with distinct physicochemical properties stemming from its alpha-methyl group. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be achieved through standard esterification procedures, with considerations for potential steric hindrance. Its high lipophilicity suggests potential applications as a specialty excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Further research into the specific properties and applications of **Methyl 2-methylstearate** is warranted to fully elucidate its potential in the fields of drug development and chemical synthesis.

References

- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate. Retrieved from a relevant chemical supplier's technical documentation. (Note: This is a representative citation based on the provided search results for similar compounds).
- Google Patents. (2014).
- Google Patents. (2014).
- PubChem. (n.d.). **Methyl 2-methylstearate**. National Center for Biotechnology Information. Retrieved February 6, 2026, from [[Link](#)]

- PubChem. (n.d.). 2-Methyloctadecanoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [\[Link\]](#)
- MassBank. (2008). methyl octadecanoate.
- PubChem. (n.d.). Methyl Stearate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [\[Link\]](#)
- Radin, N. S., Hajra, A. K., & Akahori, Y. (1960). Preparation of methyl esters. *Journal of Lipid Research*, 1(2), 250–251.
- Hinton, A., & Augustin, M. A. (2012).
- ResearchGate. (n.d.). Mass spectrum of octadecanoic acid, methyl ester. Retrieved February 6, 2026, from [\[Link\]](#)
- Fisher Scientific. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of substituted carboxylic acids, esters and amides. Retrieved February 6, 2026, from [\[Link\]](#)
- ResearchGate. (2019). The Effect of Branched-Chain Fatty Acid Alkyl Esters on the Cold-Flow Properties of Biodiesel.
- Peña Carrodegua, L., et al. (2017). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di- and tricarbonates under mild and solvent-less conditions. *Green Chemistry*, 19(24), 5895-5902.
- NIST. (n.d.). Methyl stearate. NIST Chemistry WebBook. Retrieved February 6, 2026, from [\[Link\]](#)
- Google Patents. (2006). US20060142602A1 - Method of making methyl ester surfactants.
- Clark, J. (2004). Esterification - alcohols and carboxylic acids. Chemguide.
- PubChem. (n.d.). Methyl 2-methyldecanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [\[Link\]](#)
- Kuda, O., et al. (2016). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. *Lipids in Health and Disease*, 15, 33.
- ChemicalBook. (n.d.).

- Doc Brown's Chemistry. (n.d.).
- Chemical Science. (2021). Modular synthesis of α -arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides.
- CAMEO Chemicals. (n.d.).

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Sources

- [1. Methyl 2-methylstearate | C20H40O2 | CID 102828 - PubChem](#)
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